5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
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Overview
Description
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine is a heterocyclic compound with the molecular formula C11H18N2O It is characterized by a benzoxazole ring fused with a tetrahydro structure and a tert-butyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butylamine and a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkyl or acyl-substituted benzoxazoles .
Scientific Research Applications
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
Uniqueness
The presence of the tert-butyl group in 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine enhances its steric hindrance and lipophilicity, which can influence its reactivity and interaction with biological targets. This makes it a unique compound with distinct properties compared to its analogs .
Properties
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)10(12)13-14-9/h7H,4-6H2,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRSNGIERVBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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